molecular formula C8H5NO2 B1294367 3-Nitrophenylacetylene CAS No. 3034-94-4

3-Nitrophenylacetylene

Cat. No. B1294367
CAS RN: 3034-94-4
M. Wt: 147.13 g/mol
InChI Key: JOUOQPWPDONKKS-UHFFFAOYSA-N
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Description

3-Nitrophenylacetylene is a chemical compound that is related to the field of organic chemistry and is characterized by the presence of a nitro group attached to a phenyl ring which is further connected to an acetylene moiety. While the provided papers do not directly discuss 3-Nitrophenylacetylene, they do provide insights into related compounds and reactions that can help infer some aspects of its chemistry.

Synthesis Analysis

The synthesis of compounds related to 3-Nitrophenylacetylene can be achieved through catalytic processes. For instance, nickel-catalyzed cycloadditions are used to synthesize phenylated benzotetraphenes, which involve the reaction of diphenylacetylene with linear phenylenes . Similarly, nickel complexes have been used to catalyze the polymerization of phenylacetylene, which could be a related process to the synthesis of 3-Nitrophenylacetylene .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Nitrophenylacetylene can be complex and is often determined using X-ray crystallography. For example, the structure of a diphenylacetylene nickel complex was elucidated, showing a planar coordination sphere around the nickel atom and providing details on the bond lengths within the molecule . This information can be useful in understanding the structural aspects of 3-Nitrophenylacetylene.

Chemical Reactions Analysis

Chemical reactions involving phenylacetylene derivatives can lead to various products depending on the catalyst and reaction conditions. A nickel monophosphite complex was shown to oligomerize phenylacetylene to 1,2,4-triphenylbenzene with high selectivity . This indicates that 3-Nitrophenylacetylene could potentially undergo similar oligomerization reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Nitrophenylacetylene can be inferred from related compounds. For instance, 3-Nitrophenylacetic acid forms a three-dimensional hydrogen-bonded framework structure, which suggests that nitro groups can significantly influence the supramolecular assembly of these compounds . Additionally, the reactivity of nitro olefins in the synthesis of 3-nitrochromans indicates that the nitro group can participate in various chemical transformations .

Scientific Research Applications

Application 1: Catalysis

  • Specific Scientific Field : Catalysis
  • Summary of the Application : 3-Nitrophenylacetylene is used in the field of catalysis, specifically in the selective hydrogenation process . This process involves the use of mesoporous intermetallic PtSn nanoparticles .
  • Methods of Application or Experimental Procedures : The selective hydrogenation of 3-nitrophenylacetylene is used as a proof-of-concept catalytic reaction . Mesoporous intermetallic PtSn nanoparticles are used in this process . These nanoparticles are synthesized using a general concurrent template strategy .
  • Results or Outcomes : The mesoporous intermetallic PtSn nanoparticles exhibited remarkably controllable intermetallic phase-dependent catalytic selectivity and excellent catalytic stability . This work provides a powerful strategy for the precise preparation of ordered mesoporous intermetallic nanocrystals for application in selective catalysis and fuel cell electrocatalysis .

Application 2: Synthesis of Ordered Mesoporous Intermetallic Nanoparticles

  • Specific Scientific Field : Nanotechnology
  • Summary of the Application : 3-Nitrophenylacetylene is used in the synthesis of ordered mesoporous intermetallic nanoparticles . These nanoparticles have a desired morphology and ordered mesostructure .
  • Methods of Application or Experimental Procedures : The synthesis involves a general concurrent template strategy . This strategy not only supplies a mesoporous metal seed for re-crystallization growth of atomically ordered intermetallic phases with unique atomic stoichiometry but also provides a nanoconfinement environment for nanocasting synthesis of mesoporous nanoparticles with ordered mesostructure and rhombic dodecahedral morphology under elevated temperature .
  • Results or Outcomes : The mesoporous intermetallic nanoparticles exhibited controllable intermetallic phase-dependent catalytic selectivity and excellent catalytic stability . This work provides a powerful strategy for the precise preparation of ordered mesoporous intermetallic nanocrystals for application in selective catalysis and fuel cell electrocatalysis .

Application 3: Selective Semi-Hydrogenation

  • Specific Scientific Field : Catalysis
  • Summary of the Application : 3-Nitrophenylacetylene is used in the selective semi-hydrogenation process . This process involves the use of a semi-encapsulated PdRh alloy heterojunction in a carbon layer .
  • Methods of Application or Experimental Procedures : The catalyst delivers good selectivity and maintains high activity due to the presence of a PdRh alloy heterojunction and a semi-encapsulated structure .
  • Results or Outcomes : The catalyst delivers good selectivity and maintains high activity in the selective semi-hydrogenation of 3-nitrophenylacetylene .

Application 4: Synthesis of Pt-/Pd-based Intermetallic Nanoparticles

  • Specific Scientific Field : Nanotechnology
  • Summary of the Application : 3-Nitrophenylacetylene is used in the synthesis of Pt-/Pd-based intermetallic nanoparticles with desired morphology and ordered mesostructure .
  • Methods of Application or Experimental Procedures : The synthesis involves a general concurrent template strategy . This strategy not only supplies a mesoporous metal seed for re-crystallization growth of atomically ordered intermetallic phases with unique atomic stoichiometry but also provides a nanoconfinement environment for nanocasting synthesis of mesoporous nanoparticles with ordered mesostructure and rhombic dodecahedral morphology under elevated temperature .
  • Results or Outcomes : The mesoporous intermetallic nanoparticles exhibited controllable intermetallic phase-dependent catalytic selectivity and excellent catalytic stability . This work provides a powerful strategy for the precise preparation of ordered mesoporous intermetallic nanocrystals for application in selective catalysis and fuel cell electrocatalysis .

Application 5: Selective Hydrogenation of 4-Nitrophenylacetylene

  • Specific Scientific Field : Catalysis
  • Summary of the Application : 3-Nitrophenylacetylene is used in the selective hydrogenation process of 4-nitrophenylacetylene . This process involves the use of a semi-encapsulated PdRh alloy heterojunction in a carbon layer .
  • Methods of Application or Experimental Procedures : The catalyst delivers good selectivity and maintains high activity due to the presence of a PdRh alloy heterojunction and a semi-encapsulated structure .
  • Results or Outcomes : The catalyst delivers good selectivity and maintains high activity in the selective semi-hydrogenation of 4-nitrophenylacetylene .

Safety And Hazards

When handling 3-Nitrophenylacetylene, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure. It is also recommended to obtain special instructions before use and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Future research directions could involve exploring the properties of 3-Nitrophenylacetylene in various chemical reactions and its applications in catalysis and electrocatalysis . The development of new synthesis strategies, such as the concurrent template strategy, could also be an area of future research .

properties

IUPAC Name

1-ethynyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUOQPWPDONKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062807
Record name 3-Nitrophenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrophenylacetylene

CAS RN

3034-94-4
Record name 1-Ethynyl-3-nitrobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-ethynyl-3-nitro-
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Record name Benzene, 1-ethynyl-3-nitro-
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Record name 3-Nitrophenylacetylene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethynyl-3-nitrobenzene
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Synthesis routes and methods

Procedure details

A solution of 1-(3-nitrophenyl)-2-trimethylsilylacetylene (43 g, 0.197 mol) in diethylether (800 mL) is cooled to 0° C. under argon atmosphere. To this solution is added, dropwise over 30 min, a solution of TBAF (1M in THF, 217 mL, 0.217 mol) maintaining temperature below 10° C. The reaction mixture is stirred for 30 min at 0° C. The reaction mixture is poured into water and extracted with diethyl ether (×2). The organic layers are combined, washed with brine, and dried (Na2SO4). The solvents are removed under reduced pressure. The residue is purified by silica-gel chromatography with Hexane/EtOAc=20/1 to give orange oil (26 g).
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
217 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
K Yao, T Li, C Zhao, W Lu, S Zhao… - … Sustainable Chemistry & …, 2020 - ACS Publications
Conceiving a simple, green, and mild one-pot route to grow and construct anisotropic bimetallic 3D architectures with multilevel structures and promising functions is highly desirable …
Number of citations: 10 pubs.acs.org
W Zhang, Y Wang, K Ding, H Li, Z Sun, ZN Hu… - Dalton …, 2022 - pubs.rsc.org
… Herein, we design a catalyst with a semi-encapsulated PdRh alloy heterojunction in a carbon layer for the selective semi-hydrogenation of 3-nitrophenylacetylene (3-NPA). Benefiting …
Number of citations: 3 pubs.rsc.org
H Zhang, X Zhang, Q Sun, Q He, H Ji, X He - Chemical Engineering …, 2023 - Elsevier
… density of Pt atoms increases and the energy barrier for H 2 dissociation decreases, thus achieving a ∼550-fold increase in activity of selective hydrogenation of 3-nitrophenylacetylene …
Number of citations: 5 www.sciencedirect.com
H Lv, H Qin, K Ariga, Y Yamauchi, B Liu - Angewandte Chemie, 2022 - Wiley Online Library
… Intermetallic crystalline phase-dependent catalytic performance, with an assistance of crystalline mesoporosity, on the selective hydrogenation reaction of 3-nitrophenylacetylene (3-NPA…
Number of citations: 32 onlinelibrary.wiley.com
Y Zhong, P Liao, J Kang, Q Liu, S Wang… - Journal of the …, 2023 - ACS Publications
… (1−5) Specifically, 3-aminophenylacetylene (3-APA), obtained from the selective hydrogenation of the nitro group in 3-nitrophenylacetylene (3-NPA), is a vital intermediate in the …
Number of citations: 11 pubs.acs.org
H Lv, Y Wang, L Sun, Y Yamauchi, B Liu - Nature Protocols, 2023 - nature.com
… Procedures for example catalytic applications include the 3-nitrophenylacetylene semi-hydrogenation reaction, p-nitrophenol reduction reaction and electrochemical hydrogen evolution …
Number of citations: 5 www.nature.com
MP D'Erasmo, WB Smith, A Munoz, P Mohandas… - Bioorganic & medicinal …, 2014 - Elsevier
… These molecules were made previously by treating 3 and 6 with phenylacetylene and 3-nitrophenylacetylene in the presence of triflic acid. IC 50 are reported along with 95% …
Number of citations: 6 www.sciencedirect.com
W Zhang, J Wu, W Shi, P Qin, W Lang… - Advanced …, 2023 - Wiley Online Library
… to load ultrafine metal NPs into MOFs[39] and the as-synthesized Au@L-ZIF-90 catalyst exhibits good selectivity and high stability in selective hydrogenation of 3-nitrophenylacetylene. …
Number of citations: 2 onlinelibrary.wiley.com
H Lv, Y Zheng, Y Wang, J Wang, B Liu… - Angewandte Chemie …, 2023 - Wiley Online Library
… [5] Additionally, i-Pt1Sn1 with a cubic L10-type atomic arrangement exhibited a high catalytic selectivity of 3-nitrostyrene in 3-nitrophenylacetylene hydrogenation reaction, whereas i…
Number of citations: 11 onlinelibrary.wiley.com
G Maiti, U Kayal, R Karmakar, RN Bhattacharya - Tetrahedron Letters, 2012 - Elsevier
… , we observed that in case of 3-nitrophenylacetylene, reaction was sluggish and also low … However, for 3-nitrophenylacetylene, at least in part, the reaction may proceed through an …
Number of citations: 48 www.sciencedirect.com

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